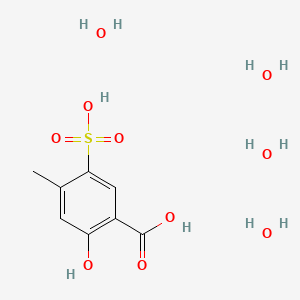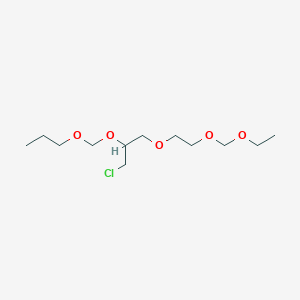![molecular formula C15H24S B14479163 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene CAS No. 65563-96-4](/img/structure/B14479163.png)
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5,8-Tetramethyl-12-thiabicyclo[910]dodeca-3,7-diene is an organosulfur heterocyclic compound It is a saturated organic heteromonocyclic parent compound, which means it contains a sulfur atom within a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure conditions. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in its structure can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Humulene epoxide I
- α-Humulene epoxide II
- Humulene epoxide III
- α-Humulene, 1,2-epoxide
- α-Humulene epoxide
Uniqueness
1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene is unique due to its sulfur-containing bicyclic structure, which distinguishes it from other similar compounds. This structural feature imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65563-96-4 |
|---|---|
Fórmula molecular |
C15H24S |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1,5,5,8-tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24S/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3 |
Clave InChI |
RNAZTWUZAUOIKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C=CCC2(C(S2)CC1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)
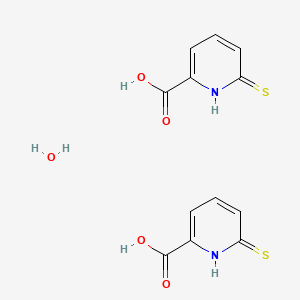

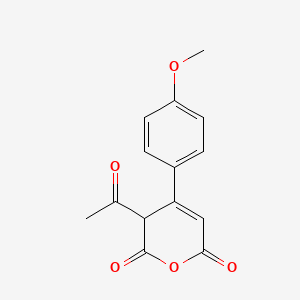
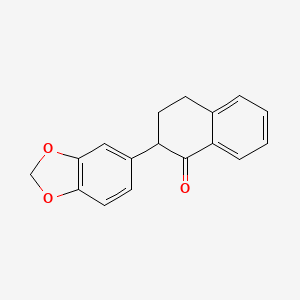
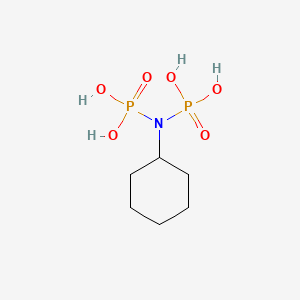

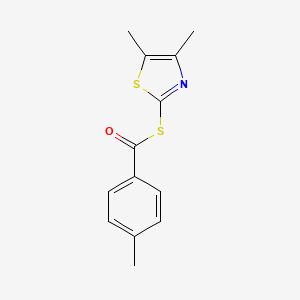
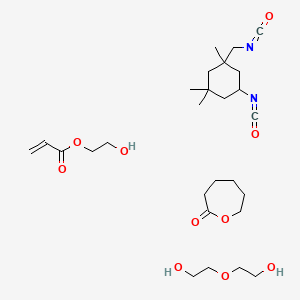
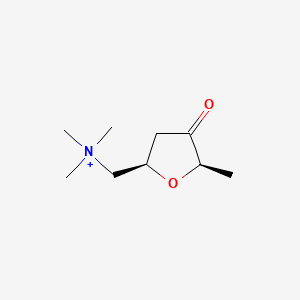
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)

